O-Nitrophenyl beta-D-cellobioside

GH7 Cellobiohydrolase Trichoderma reesei Cellulase Kinetics

Standard chromogenic cellobiosides fail to discriminate GH7 cellulase isoforms or capture pre-hydrolytic enzyme states. O-Nitrophenyl β-D-cellobioside (oNPC, CAS 70867-33-3) solves these critical limitations: - Enables isoform-specific discrimination: 227-fold differential in kcat vs. PcCel7D (unattainable with pNPC or MUC). - Captures enzyme-substrate complexes: validated for X-ray crystallography (TrCel7A-oNPC complex, PDB 4V0Z) with kcat of 66 × 10⁻⁶ s⁻¹. - Quantifies active-site affinity: competitive displacement titrations yield cellobiose Kd (23 µM for TrCel7A) via fluorometric detection at 420 nm. Supplied with full analytical documentation for immediate enzyme discovery and inhibitor screening workflows.

Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
CAS No. 70867-33-3
Cat. No. B014079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Nitrophenyl beta-D-cellobioside
CAS70867-33-3
Synonyms2-Nitrophenyl 4-O-β-D-Glucopyranosyl-β-D-glucopyranoside; 
Molecular FormulaC18H25NO13
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2
InChIKeyCYCLRDYAFVRUDE-KFRZSCGFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Nitrophenyl β-D-Cellobioside Chromogenic Substrate


O-Nitrophenyl beta-D-cellobioside (CAS 70867-33-3), also referred to as 2‑nitrophenyl β‑D‑cellobioside or oNPC, is a synthetic disaccharide chromogenic substrate belonging to the class of nitrophenyl glycosides. It consists of a cellobiose moiety (Glcβ1‑4Glc) linked via a β‑glycosidic bond to an ortho‑nitrophenyl chromophore [1]. This compound is widely employed in biochemical assays for the spectrophotometric detection and kinetic characterization of cellulases and other glycoside hydrolases [2]. Upon enzymatic hydrolysis, the chromogenic o‑nitrophenol (oNP) is released, exhibiting a characteristic absorption maximum at approximately 420 nm that enables straightforward continuous or endpoint quantification of enzyme activity [3].

Active-site binding studies for GH7 cellobiohydrolases
Spectrophotometric detection at 420 nm via o‑nitrophenol release
Non‑productive binding probe; not a routine activity substrate

o-Nitrophenyl Cellobioside Irreplaceability


Although multiple chromogenic and fluorogenic cellobioside derivatives are commercially available, they are not functionally interchangeable. The ortho‑nitrophenyl moiety in oNPC confers a distinct enzyme‑binding signature that differs fundamentally from the para‑nitrophenyl (pNPC) and methylumbelliferyl (MUC) analogs. oNPC displays uniquely slow hydrolysis kinetics and exceptionally strong non‑productive binding to specific GH7 cellobiohydrolases, making it a specialized active‑site probe rather than a routine activity substrate [1]. In contrast, pNPC and MUC are hydrolyzed orders of magnitude faster and serve as standard turnover reporters [2]. The differential behavior is enzyme‑dependent: oNPC binds with high affinity to the active site of Trichoderma reesei Cel7A (Kd = 7.4 μM) but shows markedly weaker binding to Phanerochaete chrysosporium Cel7D (Kd = 110 μM), whereas pNPC and MUC do not exhibit this discriminatory capacity [3]. Consequently, substituting oNPC with another cellobioside derivative compromises the ability to interrogate active‑site architecture, determine cellobiose dissociation constants, or identify non‑productive binding phenomena in GH7 cellulases [4].

p‑Nitrophenyl cellobioside (pNPC)

pNPC exhibits markedly faster hydrolysis; may not reproduce non‑productive binding behavior critical for active‑site studies.

4‑Methylumbelliferyl cellobioside (MUC)

MUC catalytic efficiency differs substantially; limits use as an active‑site probe or for crystallographic trapping.

Enzyme‑specific discrimination

The GH7 isoform discrimination observed with oNPC is not achieved by pNPC or MUC; enzyme fingerprinting may be compromised.

o-Nitrophenyl Cellobioside Procurement Evidence


Turnover Rate vs. p-Nitrophenyl Cellobioside

Direct head‑to‑head enzyme kinetic analysis of o‑nitrophenyl β‑D‑cellobioside (oNPC) versus p‑nitrophenyl β‑D‑cellobioside (pNPC) with the model GH7 cellobiohydrolase TrCel7A from Trichoderma reesei reveals that oNPC is hydrolyzed 39‑fold slower, with a kcat of 66 × 10⁻⁶ s⁻¹ compared to 0.0026 s⁻¹ for pNPC [1]. This extreme sluggishness is accompanied by a 3.7‑fold lower Michaelis constant (KM = 7.0 μM for oNPC vs. 26 μM for pNPC), indicating tighter apparent binding despite the slower turnover [2]. The net catalytic efficiency (kcat/KM) for oNPC is 9.5 s⁻¹·M⁻¹, an order of magnitude lower than the 100 s⁻¹·M⁻¹ measured for pNPC under identical conditions (25 °C, 50 mM sodium acetate buffer, pH 5.0) [3].

Turnover Rate vs. pNPC
Head-to-head
kcat 66×10⁻⁶ s⁻¹ vs 0.0026 s⁻¹ (39‑fold slower); kcat/KM 9.5 vs 100 s⁻¹·M⁻¹
Supports selection as a non‑reactive probe for binding studies over pNPC.
TrCel7A, 25°C, pH 5.0
GH7 Cellobiohydrolase Trichoderma reesei Cellulase Kinetics

GH7 Cellobiohydrolase Discrimination

Comparative kinetics of oNPC with two GH7 cellobiohydrolases reveal striking enzyme‑dependent discrimination. With PcCel7D from Phanerochaete chrysosporium, oNPC exhibits a kcat of 0.015 s⁻¹ and KM of 3200 μM, whereas with TrCel7A the corresponding values are 66 × 10⁻⁶ s⁻¹ and 7.0 μM [1]. This translates to a 227‑fold higher turnover rate and a 457‑fold higher KM for PcCel7D relative to TrCel7A [2]. In contrast, pNPC shows only 18‑fold higher kcat and 50‑fold higher KM for PcCel7D, while the fluorogenic substrate MUC exhibits nearly identical kcat/KM ratios for the two enzymes (ratio = 0.97) [3]. The magnitude of the oNPC differential is therefore unique among cellobioside substrates.

GH7 Discrimination
Head-to-head
kcat ratio PcCel7D/TrCel7A = 227 (oNPC) vs 18 (pNPC); KM ratio = 457 vs 50
Reported enzyme fingerprinting capability not matched by pNPC or MUC.
TrCel7A vs PcCel7D; pH 5.0
Phanerochaete chrysosporium Enzyme Selectivity Active‑Site Discrimination

Active-Site Probe for TrCel7A

Fluorescence titration studies demonstrate that oNPC binds specifically to the active site of TrCel7A with a dissociation constant (Kd) of 7.4 ± 0.4 μM, a value remarkably close to the kinetically determined KM of 7.0 μM [1]. This tight, non‑productive binding enables oNPC to serve as a competitive inhibitor: competitive displacement assays with cellobiose yielded an inhibition constant (Ki) for oNPC of 5.6 ± 0.5 μM [2]. Critically, this active‑site probe functionality is not replicated with PcCel7D, where oNPC exhibits a much higher Kd of 110 μM and fails to be displaced by cellobiose [3]. No comparable active‑site probe capability has been reported for p‑nitrophenyl cellobioside (pNPC) or 4‑methylumbelliferyl cellobioside (MUC).

Active‑Site Probe
Reported
Kd TrCel7A = 7.4 μM; Ki = 5.6 μM. Kd PcCel7D = 110 μM (no displacement)
Reported active‑site probe context for TrCel7A; not replicated by pNPC/MUC.
Fluorescence titration, 25°C
Fluorescence Titration Dissociation Constant Active‑Site Probe

Hydrolysis Rate vs. Fluorogenic MUC

Cross‑study comparison of oNPC with the widely used fluorogenic substrate 4‑methylumbelliferyl β‑D‑cellobioside (MUC) reveals an extreme disparity in catalytic efficiency. With TrCel7A, oNPC exhibits a kcat/KM of 9.5 s⁻¹·M⁻¹, whereas MUC yields a kcat/KM of 1083 s⁻¹·M⁻¹ under identical assay conditions (25 °C, pH 5.0), representing a 114‑fold difference in catalytic efficiency [1]. The turnover number (kcat) for oNPC is 66 × 10⁻⁶ s⁻¹ compared to 0.013 s⁻¹ for MUC, a 197‑fold difference [2]. Even when considering alternative MUC kinetic parameters reported elsewhere for endoglucanase (Km = 1.25 mM, kcat = 7.9 s⁻¹), the turnover rate of MUC exceeds that of oNPC by a factor of approximately 120,000 [3].

Hydrolysis Rate vs. MUC
Cross‑study
kcat/KM 9.5 vs 1083 s⁻¹·M⁻¹ (114‑fold); kcat 66×10⁻⁶ vs 0.013 s⁻¹
Supports crystallographic trapping and binding studies over fluorogenic activity assays.
TrCel7A, identical conditions
Fluorogenic Substrate Methylumbelliferyl Cellobioside Catalytic Efficiency

o-Nitrophenyl Cellobioside Applications


Cellobiose Kd Fluorometric Assay

O-Nitrophenyl beta-D-cellobioside serves as a validated active‑site probe for fluorometric determination of cellobiose binding affinity to Trichoderma reesei Cel7A (TrCel7A) and related GH7 cellulases. The compound binds with a dissociation constant (Kd) of 7.4 μM to TrCel7A, enabling competitive displacement titrations that yield the Kd of cellobiose (23 μM for TrCel7A) [1]. This application is documented to fail with PcCel7D due to off‑target binding, underscoring the necessity of oNPC for isoform‑specific active‑site interrogation [2].

Crystallographic Trapping of Cellulase Complexes

The slow hydrolysis rate of oNPC (kcat = 66 × 10⁻⁶ s⁻¹ for TrCel7A) makes it an ideal substrate analog for X‑ray crystallography studies aimed at capturing enzyme‑substrate complexes in the pre‑hydrolytic state [1]. A 1.7 Å resolution crystal structure of wild‑type TrCel7A in complex with oNPC has been deposited in the Protein Data Bank (PDB ID: 4V0Z), revealing that non‑productive binding at the product site dominates the binding mode [2]. This structural information is unattainable with rapidly hydrolyzed substrates like pNPC or MUC [3].

GH7 Cellobiohydrolase Fingerprinting

The 227‑fold differential in kcat and 457‑fold differential in KM observed between TrCel7A and PcCel7D with oNPC provides a uniquely discriminatory assay for distinguishing closely related GH7 cellobiohydrolases [1]. This magnitude of discrimination is not achievable with pNPC (18‑fold kcat differential) or MUC (17‑fold kcat differential) [2]. Procurement of oNPC is therefore essential for laboratories engaged in enzyme discovery, mutant library screening, or taxonomic profiling of cellulolytic fungi and bacteria [3].

Competitive Inhibition for Inhibitor Discovery

O-Nitrophenyl beta-D-cellobioside acts as a competitive inhibitor of TrCel7A with a measured inhibition constant (Ki) of 5.6 μM when MUC is employed as the reporter substrate [1]. This property enables the compound to serve as a reference inhibitor in high‑throughput screening campaigns for novel cellulase inhibitors, as well as in mechanistic studies of active‑site accessibility and ligand competition [2]. The compound's distinct ortho‑nitrophenyl chromophore also permits direct spectrophotometric monitoring of inhibitor displacement [3].

Application
Selection Property
Validation Focus
Cellobiose Kd fluorometric assay
Active‑site binding affinity (reported Kd context)
Competitive displacement with cellobiose
Crystallographic trapping of cellulase complexes
Slow hydrolysis rate (pre‑hydrolytic state capture)
Structure determination (PDB: 4V0Z reference)
GH7 cellobiohydrolase fingerprinting
Enzyme discrimination profile
Cross‑enzyme kinetic comparison (TrCel7A vs PcCel7D)
Inhibitor screening studies
Competitive inhibition context
Ki determination and displacement monitoring

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